molecular formula C5H10N2O2 B14731633 N-Nitroso-N-(propan-2-yl)acetamide CAS No. 5211-42-7

N-Nitroso-N-(propan-2-yl)acetamide

Cat. No.: B14731633
CAS No.: 5211-42-7
M. Wt: 130.15 g/mol
InChI Key: GNGHPUIMJXSFHY-UHFFFAOYSA-N
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Description

N-Nitroso-N-(propan-2-yl)acetamide is a nitrosamine compound of significant interest in regulatory science and pharmaceutical research. Nitrosamines are classified as potential carcinogens due to their mechanism of action, which involves metabolic activation to form DNA-alkylating agents that can initiate carcinogenesis . Recent findings of N-nitrosamine impurities in various pharmaceuticals have led to increased regulatory scrutiny and a critical need for high-quality standards for testing . This compound serves as a vital reference standard in the development and validation of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), aimed at detecting and quantifying nitrosamine drug-substance related impurities (NDSRIs) . Researchers utilize it to ensure product safety and compliance with health authority guidelines set by the FDA and EMA. Note: Specific details on this compound's applications, mechanism, and research value require further verification from specialized chemical databases.

Properties

CAS No.

5211-42-7

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

N-nitroso-N-propan-2-ylacetamide

InChI

InChI=1S/C5H10N2O2/c1-4(2)7(6-9)5(3)8/h4H,1-3H3

InChI Key

GNGHPUIMJXSFHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(=O)C)N=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The formation of N-nitroso compounds typically proceeds via electrophilic nitrosation of secondary amines. For N-isopropylacetamide, the reaction involves:

  • Generation of nitrous acid (HNO₂): Sodium nitrite (NaNO₂) reacts with hydrochloric acid (HCl) to yield HNO₂.
  • Nitrosation: The secondary amine nitrogen in N-isopropylacetamide undergoes electrophilic attack by the nitrosonium ion (NO⁺), forming the N-nitroso derivative.

Chemical Equation:
$$
\text{N-(propan-2-yl)acetamide} + \text{NaNO}2 + \text{HCl} \rightarrow \text{N-Nitroso-N-(propan-2-yl)acetamide} + \text{NaCl} + \text{H}2\text{O}
$$

Standard Protocol

  • Reagents:
    • N-Isopropylacetamide (1.0 eq)
    • Sodium nitrite (1.2 eq)
    • Hydrochloric acid (2.0 eq, 1M)
  • Conditions:
    • Temperature: 0–5°C (prevents thermal decomposition)
    • Reaction time: 2–4 hours
    • Solvent: Aqueous HCl/ethanol (1:1 v/v)
  • Workup:
    • Neutralization with NaOH to pH 7.0
    • Extraction with dichloromethane (3×)
    • Drying over anhydrous Na₂SO₄
    • Crystallization from hexane/ethyl acetate

Yield: 65–78% (based on analogous nitrosamine syntheses)

Alternative Nitrosation Methods

Nitrosyl Chloride (NOCl) in Non-Aqueous Media

Nitrosyl chloride offers a potent nitrosating agent in aprotic solvents, minimizing side reactions.

Procedure:

  • Dissolve N-isopropylacetamide (1.0 eq) in dry dichloromethane.
  • Add NOCl (1.1 eq) dropwise at −10°C under nitrogen.
  • Stir for 1 hour, then warm to room temperature.
  • Quench with ice water and extract.

Advantages:

  • Faster reaction kinetics (≤1 hour)
  • Higher selectivity in non-polar solvents

Yield: 70–82% (estimated from similar aliphatic nitrosamines)

Oxidative Nitrosation with N-Chlorosuccinimide (NCS)

This method employs NCS as an oxidizing agent to generate NO⁺ in situ.

Protocol:

  • Combine N-isopropylacetamide (1.0 eq), NaNO₂ (1.5 eq), and NCS (1.5 eq) in acetonitrile.
  • Stir at 25°C for 6 hours.
  • Filter and concentrate under reduced pressure.

Key Observations:

  • Avoids strong acids, suitable for acid-sensitive substrates.
  • Requires stoichiometric oxidant, increasing cost.

Yield: ~60% (based on patent data for analogous compounds)

Critical Parameter Analysis

pH Dependence

Nitrosation efficiency peaks at pH 3.0–4.0. Below pH 2.0, HNO₂ decomposes to NO and NO₃⁻; above pH 5.0, NO⁺ concentration drops sharply.

Temperature Effects

  • Optimal range: 0–10°C
  • >20°C risks denitrosation or C-nitrosation byproducts.

Solvent Selection

  • Polar aprotic solvents (DMF, acetonitrile): Enhance NO⁺ stability but may solubilize byproducts.
  • Aqueous-organic biphasic systems: Improve isolation efficiency.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.25 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 2.05 (s, 3H, COCH₃), 4.25–4.40 (m, 1H, CH), 8.10 (br s, 1H, NH).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (N–N=O).

Purity Assessment

  • HPLC: C18 column, UV detection at 230 nm. Retention time: 6.8 min (methanol/water 70:30).
  • LC-MS: m/z 159.1 [M+H]⁺.

Data Table: Comparative Synthesis Methods

Method Reagents Conditions Yield (%) Purity (%) Reference
NaNO₂/HCl NaNO₂, HCl, H₂O/EtOH 0–5°C, 4 h 65–78 95–98
NOCl/CH₂Cl₂ NOCl, CH₂Cl₂ −10°C, 1 h 70–82 97–99
NCS/NaNO₂/CH₃CN NCS, NaNO₂, CH₃CN 25°C, 6 h ~60 90–92

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-N-nitroso-acetamide undergoes several types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can be substituted by other nucleophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Corresponding substituted amines or thiols.

Scientific Research Applications

N-isopropyl-N-nitroso-acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-isopropyl-N-nitroso-acetamide involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group can undergo metabolic activation to form diazonium ions, which are highly reactive and can alkylate DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include nucleophilic sites in DNA and proteins, which can result in various biological outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Nitroso-N-(propan-2-yl)acetamide with structurally or functionally related acetamide derivatives, emphasizing molecular features, biological activity, and toxicity.

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Toxicity Source
This compound Likely C₅H₁₀N₂O₂ ~130.15 (estimated) Nitroso (-NO), isopropyl Presumed carcinogen (inferred from N-nitroso compounds) N/A (inferred)
Chloramphenicol C₁₁H₁₂Cl₂N₂O₅ 323.13 Dichloro, nitro, dihydroxypropan-2-yl Broad-spectrum antibiotic
HC-030031 C₁₄H₁₅N₅O₂ 293.30 1,3-dimethylxanthine, 4-isopropylphenyl TRPA1 antagonist (IC₅₀: 4–10 μM)
2-Iodo-N-(prop-2-yn-1-yl)acetamide C₅H₆INO 223.01 Iodo, propargyl Synthetic intermediate (used in coupling reactions)
N-(4-hydroxyphenyl)acetamide C₈H₉NO₂ 151.16 4-hydroxyphenyl Analgesic (paracetamol derivative)
N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide C₁₅H₁₆N₂O₃ 272.30 Naphthoquinone, isopropylamino No activity reported; structural complexity

Structural and Functional Differences

  • Nitroso Group vs. Nitro Groups: Unlike Chloramphenicol’s nitro (-NO₂) group (antibiotic activity ), the nitroso (-NO) group in this compound is associated with genotoxicity via DNA adduct formation .
  • Halogenation : 2-Iodo-N-(prop-2-yn-1-yl)acetamide contains an iodine atom, enhancing its electrophilicity for cross-coupling reactions , whereas HC-030031’s isopropylphenyl group optimizes TRPA1 receptor binding .
  • Aromatic vs. Aliphatic Substituents : N-(4-hydroxyphenyl)acetamide derivatives (e.g., paracetamol) exhibit analgesic effects via cyclooxygenase inhibition , contrasting with the aliphatic isopropyl group in the target compound.

Gaps in Research

  • Toxicological Data: highlights insufficient toxicological studies for 2-Cyano-N-[(methylamino)carbonyl]acetamide, a trend likely extending to this compound due to its hazardous nitroso group .

Q & A

Q. What strategies mitigate batch-to-batch variability in synthesis for reproducible pharmacological studies?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:
  • DoE (Design of Experiments) : Vary pH, temperature, and stoichiometry to identify critical process parameters.
  • PAT (Process Analytical Technology) : Use inline FTIR to monitor nitrosation in real time.
  • Stability-Indicating Methods : Accelerated degradation studies (40°C/75% RH) validate robustness .

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